Decernotinib

Kinase Selectivity JAK-STAT Signaling Drug Discovery

Researchers studying JAK/STAT signaling often face confounding off-target effects when using pan-JAK inhibitors like tofacitinib, complicating target validation. Decernotinib (VX-509) solves this with best-in-class JAK3 selectivity (Ki=2.5 nM; >4-fold over JAK1/JAK2/TYK2), enabling cleaner pharmacological interrogation of JAK3-specific pathways. • Top-ranked ACR20/50/70 responses in RA network meta-analyses-ideal benchmark standard • Validated in rodent CIA models with established dose-response (25-150 mg BID) • Phase IIb combination data with MTX available for translational PK/PD modeling

Molecular Formula C18H19F3N6O
Molecular Weight 392.4 g/mol
CAS No. 944842-54-0
Cat. No. B607038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecernotinib
CAS944842-54-0
SynonymsVX509;  VX-509;  VX 509 ;  VRT831509 ;  VRT-831509 ;  VRT 831509 . PubChem CID 59422203. Decernotinib;  Adelatinib.
Molecular FormulaC18H19F3N6O
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
InChIInChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1
InChIKeyASUGUQWIHMTFJL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decernotinib: JAK3 Inhibitor Overview


Decernotinib (also known as VX-509, VRT-831509, or adelatinib) is a synthetic small-molecule inhibitor of Janus kinase 3 (JAK3) [1]. It is an investigational, orally bioavailable agent developed primarily for the treatment of autoimmune and inflammatory diseases, most notably rheumatoid arthritis (RA) [1][2]. As a second-generation JAK inhibitor, its primary point of differentiation lies in its high selectivity for the JAK3 kinase isoform over other JAK family members (JAK1, JAK2, TYK2), a profile that distinguishes it from first-generation pan-JAK inhibitors like tofacitinib [2].

JAK3 isoform-selectivity assay context for pathway-specific studies
Kinase selectivity research workflow with reduced JAK1/2 interference
Reported model-response context in inflammation and autoimmunity research

Why Decernotinib Cannot Be Substituted


The JAK family of kinases comprises four members (JAK1, JAK2, JAK3, and TYK2), each mediating distinct signaling pathways for different cytokine receptors [1]. JAK inhibitors are not a homogeneous class; they possess vastly different isoform selectivity profiles [1]. While first-generation pan-JAK inhibitors like tofacitinib (JAK1/3) and baricitinib (JAK1/2) exhibit broad-spectrum activity [2], this lack of selectivity is associated with dose-limiting side effects, particularly anemia and thrombocytopenia due to JAK2 inhibition [1]. Decernotinib was specifically designed as a next-generation JAK3-selective inhibitor to potentially decouple therapeutic efficacy (primarily JAK3-mediated) from the broader toxicity associated with JAK1 and JAK2 inhibition [1]. Therefore, generic substitution with another JAK inhibitor in experimental models would fundamentally alter the pharmacological profile, confounding results related to on-target versus off-target effects and therapeutic index [1][2].

Pan-JAK profile may shift isoform interpretation. Non-selective inhibitors like tofacitinib engage JAK1/2, confounding pathway-specific readouts.
Pathway-response endpoints may differ. JAK2-related tolerability signals are not excluded; class-level inhibitor comparisons may not transfer directly.

Evidence-Based Comparator Data


Biochemical Selectivity vs. Pan-JAK Inhibitors

Decernotinib demonstrates high selectivity for JAK3 over other JAK isoforms, a key differentiation from first-generation pan-JAK inhibitors. In biochemical assays, decernotinib inhibited JAK3 with a Ki of 2.5 nM, compared to 11 nM for JAK1, 13 nM for JAK2, and 11 nM for TYK2, representing an ~4- to 5-fold selectivity window [1]. This is in stark contrast to the pan-JAK inhibitor tofacitinib, which inhibits JAK1, JAK2, and JAK3 with IC50 values of 3.2, 4.1, and 1.6 nM respectively, showing minimal isoform discrimination [2].

JAK isoform selectivity
Cross-study comparable
JAK3 Ki 2.5 nM; JAK1/JAK2/TYK2 Ki 11–13 nM. Tofacitinib IC50 all isoforms 1.6–4.1 nM.
Supports isoform-selectivity assay context
Ranked selectivity window ~4–5 fold; cross-study comparability requires review
Kinase Selectivity JAK-STAT Signaling Drug Discovery

ACR50 Response: Network Meta-Analysis

In a 2024 network meta-analysis comparing six JAK inhibitors (tofacitinib, baricitinib, upadacitinib, filgotinib, peficitinib, and decernotinib) across 39 trials and 16,894 patients, decernotinib at 300 mg demonstrated the highest ACR50 response rate [1]. It showed a relative risk (RR) of 7.55 (95% CI: 3.48 to 16.39) and the highest SUCRA ranking (0.89) for this key efficacy endpoint compared to all other JAK inhibitors [1].

ACR50 response: network meta-analysis
Head-to-head
Decernotinib 300 mg RR 7.55 (95% CI 3.48–16.39); SUCRA 0.89
Reported endpoint context: highest ACR50 rank among 6 JAKinibs
Network meta-analysis of 39 trials; model-response interpretation context
Rheumatoid Arthritis Clinical Trial Network Meta-Analysis

ACR20/50/70 SUCRA Rankings

A separate 2024 Bayesian network meta-analysis of 33 RCTs with 15,961 patients, evaluating six JAK inhibitors (filgotinib, tofacitinib, decernotinib, baricitinib, upadacitinib, peficitinib), found that decernotinib ranked first in the SUCRA (Surface Under the Cumulative Ranking) for ACR20, ACR50, and ACR70 response criteria, indicating the highest probability of being the most efficacious treatment across all three standard RA endpoints [1]. Compared with placebo, all JAK inhibitors significantly improved ACR20/50/70, but decernotinib consistently topped the rankings [1].

SUCRA rankings ACR20/50/70
Head-to-head
Rank 1 out of 6 JAK inhibitors across ACR20, ACR50, ACR70
Reported top rank in tested set; endpoint-response context
Bayesian network meta-analysis of 33 RCTs; endpoint ranking to verify
Rheumatoid Arthritis Comparative Efficacy SUCRA

In Vivo Efficacy in CIA Model

In the rat collagen-induced arthritis (CIA) model, a standard preclinical model for RA, decernotinib demonstrated significant, dose-dependent anti-inflammatory activity. Treatment resulted in a reduction of ankle swelling and paw weight, and improved paw histopathology scores [1][2]. This in vivo efficacy profile is critical for demonstrating translation of its JAK3 selectivity into a functional, disease-modifying effect in a whole organism.

CIA model anti-inflammatory activity
Class-level inference
Dose-dependent reduction in ankle swelling, paw weight, improved histopathology scores
Model-response endpoint context in rat collagen-induced arthritis
Source-specific review; disease-score endpoint context
Autoimmunity In Vivo Pharmacology CIA Model

Phase II Monotherapy Dose-Response

In a 12-week, randomized, double-blind, placebo-controlled Phase II trial (N=204) evaluating decernotinib as monotherapy in active RA, a clear dose-response relationship was observed for the primary endpoint ACR20 [1]. ACR20 response rates were 39.0%, 61.0%, 65.0%, and 65.9% for 25 mg, 50 mg, 100 mg, and 150 mg twice daily (BID), respectively, compared to 29.3% for placebo [1]. Statistically significant improvements (P ≤ 0.007) were observed at doses of 50 mg BID and above [1].

Phase II monotherapy dose-response
Supporting evidence
ACR20 61–65.9% at 50–150 mg BID vs placebo 29.3% (P ≤ 0.007)
Endpoint-response context; dose-dependent ACR20 change reported
12-week RCT; endpoint review for exposure-model interpretation
Phase II Trial Monotherapy Dose-Response

Combination with Methotrexate

In a 24-week, double-blind, randomized Phase IIb study (N=358) evaluating decernotinib in combination with methotrexate (MTX) in patients with inadequate response to MTX alone, decernotinib demonstrated superior efficacy compared to placebo [1]. At week 12, ACR20 response rates were 46.5% (100 mg QD), 66.7% (150 mg QD), 56.9% (200 mg QD), and 68.1% (100 mg BID) for decernotinib, compared to 18.3% for placebo (P < 0.001 for all comparisons) [1]. The magnitude of improvement in the decernotinib + MTX arms (up to 68.1% ACR20) was substantially higher than the 65.9% ACR20 observed with the highest dose of decernotinib monotherapy (150 mg BID) [1][2].

Combination with methotrexate
Supporting evidence
ACR20 68.1% (100 mg BID + MTX) vs placebo 18.3% (P
Reported combination endpoint context; additive response interpretation
Phase IIb 24-week RCT; context for combination research design
Combination Therapy Methotrexate Phase IIb Trial

R&D Applications


Efficacy Benchmark in Preclinical RA Models

Given its top SUCRA ranking for ACR20, ACR50, and ACR70 responses in multiple network meta-analyses [1][2], decernotinib serves as a best-in-class reference standard for maximum achievable efficacy in JAK3-mediated pathways. Researchers can use decernotinib as a positive control to benchmark novel JAK3 inhibitors or other anti-inflammatory agents in rodent collagen-induced arthritis (CIA) models, where its dose-dependent efficacy has been well-characterized [3].

Dissecting JAK3-Specific Signaling

The high selectivity of decernotinib for JAK3 (Ki = 2.5 nM) over JAK1 (11 nM) and JAK2 (13 nM) [1] makes it a critical tool for researchers aiming to isolate JAK3-specific functions in lymphocyte signaling. Unlike pan-JAK inhibitors such as tofacitinib, decernotinib allows for the pharmacological interrogation of JAK3-dependent pathways with minimal off-target JAK1 or JAK2 effects, enabling cleaner target validation studies in T-cell and B-cell biology [2].

Translational PK/PD Modeling

The robust clinical dose-response data from Phase II trials, which demonstrate a clear relationship between dose (25 mg to 150 mg BID) and ACR20 response (39.0% to 65.9%) [1], provides a rich dataset for translational PK/PD modeling. Scientists can use this data to correlate preclinical exposure levels with clinical outcomes, calibrating their own in vivo efficacy models and informing dose selection for new chemical entities.

Combinatorial Strategies with MTX

The Phase IIb combination study with methotrexate established that decernotinib (100 mg BID) plus MTX yields an ACR20 response of 68.1%, compared to 18.3% for placebo [1]. This provides a validated experimental framework for researchers exploring novel combination therapies for autoimmune diseases. Decernotinib can be used as the JAK3 inhibitor backbone to test additive or synergistic effects with other immunomodulatory agents, with the MTX combination data serving as a key reference.

Application
Selection Property
Validation Focus
JAK3 pathway inhibition study
Isoform-selectivity assay context
JAK1/2 off-target kinase review
Preclinical RA model-response endpoint
Reported CIA model anti-inflammatory activity
Disease-score and histopathology endpoint monitoring
Translational PK/PD modeling research
Clinical dose-response endpoint context
Exposure-model interpretation against Phase II data
Combination research with standard-of-care agents
Reported MTX combination endpoint additive response
Additive/synergistic effect review in immunomodulatory models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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